Digoxin O-Tetra-acetate is a derivative of digoxin, a cardiac glycoside used primarily in the treatment of heart conditions, particularly atrial fibrillation and heart failure. This compound is synthesized through the acetylation of digoxin, which enhances its solubility and stability. The compound's chemical structure allows it to interact with biological systems in a manner similar to its parent compound, digoxin, but with modified pharmacokinetic properties.
The synthesis of Digoxin O-Tetra-acetate primarily involves acetylation, where acetic anhydride is used to introduce acetate groups into the digoxin molecule. The reaction typically occurs under anhydrous conditions to prevent hydrolysis, with pyridine serving as a catalyst.
Technical Details:
For industrial-scale production:
Digoxin O-Tetra-acetate can undergo several chemical reactions:
Common Reagents and Conditions:
The mechanism by which Digoxin O-Tetra-acetate exerts its effects is similar to that of digoxin itself. It enhances myocardial contractility by inhibiting sodium-potassium ATPase activity in cardiac cells. This inhibition leads to increased intracellular sodium levels and consequently increased calcium influx via sodium-calcium exchange mechanisms.
This mechanism results in:
Quantitative data on efficacy typically mirrors that of digoxin due to structural similarities.
Digoxin O-Tetra-acetate exhibits stability under standard storage conditions but may degrade under extreme pH or temperature variations.
Digoxin O-Tetra-acetate is primarily utilized in scientific research settings rather than direct clinical applications. Its uses include:
Digoxin O-tetra-acetate is synthesized via regioselective acetylation of the parent cardiac glycoside digoxin. The molecule contains four hydroxyl groups susceptible to modification: three on the digitoxose sugar moiety and one on the steroid aglycone. Achieving site-specific acetylation requires precise control due to:
Two primary strategies enable regiocontrol:
Table 1: Regioselective Acylation Outcomes for Digoxin Hydroxyl Groups
Hydroxyl Position | Relative Reactivity | Preferred Acylating Agent | Yield Range |
---|---|---|---|
C12β-OH (Aglycone) | High | EDC/Picolinic acid | 82–90% |
C3'-OH (Terminal sugar) | Moderate | DCC/DMAP | 70–75% |
C4'-OH (Middle sugar) | Low | TMS-protected route | 48–57% |
C2'-OH (Middle sugar) | Very Low | Sequential acylation | <40% |
Complete tetra-acetylation necessitates optimized catalysis:
Critical trade-offs exist:
"Pyridine catalysis offers cost advantages for industrial-scale synthesis but necessitates rigorous moisture control. DMAP accelerates kinetics significantly yet increases production costs due to reagent expense" [7].
Table 2: Catalytic Performance Comparison for Tetra-Acetylation
Parameter | Pyridine Catalysis | DMAP Catalysis |
---|---|---|
Reaction Temperature | 50°C | 25°C |
Time to Completion | 8–12 hours | 2–4 hours |
Water Sensitivity | High | Moderate |
Byproduct Formation | Diacetyl digoxin | <5% impurities |
Scalability | Excellent | Moderate |
Acetyl group lability demands tailored reaction engineering:
Critical Stability Parameters:
The digitoxose tri-saccharide poses unique challenges versus standard monosaccharides:
Protecting Group | Installation Ease | Orthogonality | Effect on Glycoside Reactivity | Digoxin-Specific Limitations |
---|---|---|---|---|
Acetyl (Ac) | High | Low | β-Directing | Migration to aglycone OH |
Picoloyl (Pico) | Moderate | High | α-Directing | Cost; metal coordination |
TMS | High | Moderate | None | Lability during workup |
Benzoyl (Bz) | High | Moderate | β-Directing | Steric hindrance issues |
Key findings:
Industrial translation faces three key bottlenecks:1. Purification Complexity: Crude reaction mixtures contain:- Unreacted digoxin (2–7%)- Partially acetylated isomers (C12β-monoacetate, C3'-diacetate)- O-acetyl digoxigenin (hydrolysis byproduct)Traditional silica chromatography achieves >98% purity but with 30–40% yield loss. Alternative crystallization screens identify ethyl acetate/hexane (1:3) as optimal, yielding 75% recovery [7].
Process Economics: Production costs breakdown shows 44% from digoxin substrate, 22% from acetylating reagents, and 34% from purification. Continuous flow systems are being explored to reduce solvent use by 60% and cycle times by 5-fold [7].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: